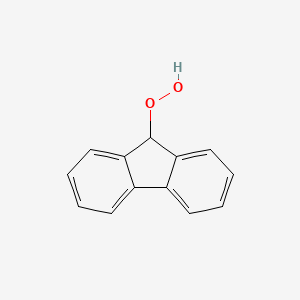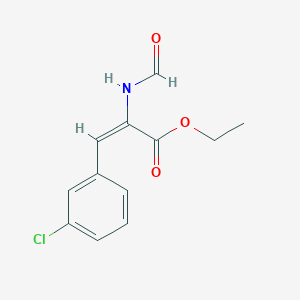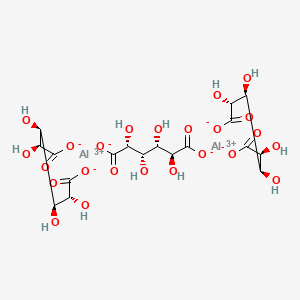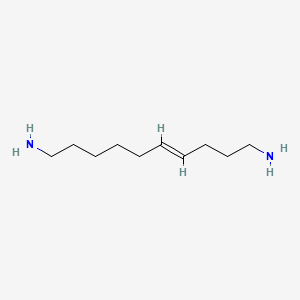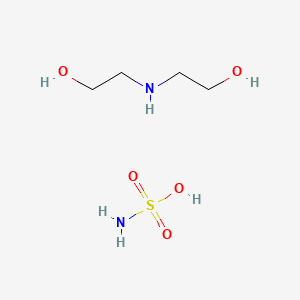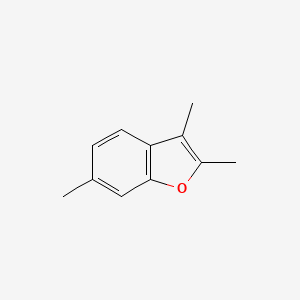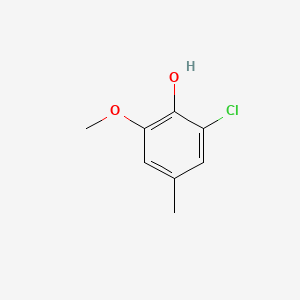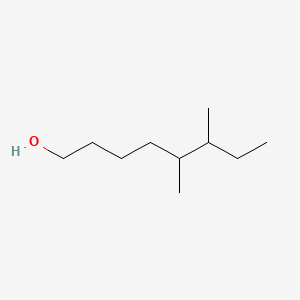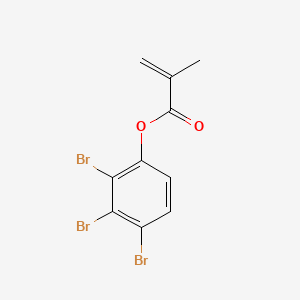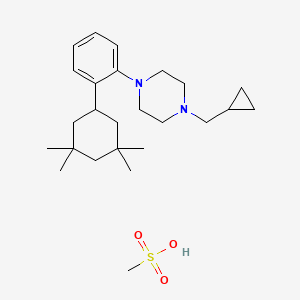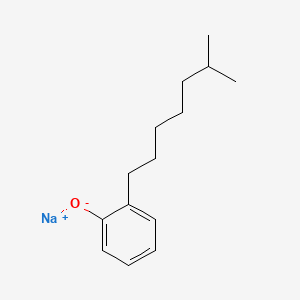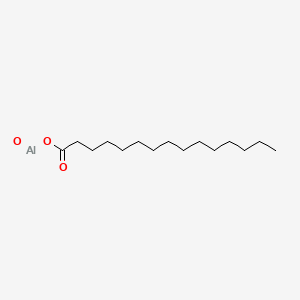
Oxo(pentadecanoato-O)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Oxo(pentadecanoato-O)aluminium is generally synthesized by reacting pentadecanoic acid with aluminium oxide . The specific synthetic route and reaction conditions can be adjusted based on the desired yield and purity. Industrial production methods often involve controlled environments to avoid reactions with strong oxidizing agents and strong acids, which could lead to hazardous situations .
Chemical Reactions Analysis
Oxo(pentadecanoato-O)aluminium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of aluminium oxides and other by-products.
Reduction: It can be reduced using suitable reducing agents, although this is less common.
Substitution: The compound can undergo substitution reactions where the pentadecanoate group is replaced by other ligands.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxo(pentadecanoato-O)aluminium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which oxo(pentadecanoato-O)aluminium exerts its effects involves the formation of aluminium-oxygen bonds. These bonds are crucial in various catalytic processes and in the stabilization of the compound in different environments . The molecular targets and pathways involved include interactions with other metal oxides and organic ligands, which facilitate its use in various applications .
Comparison with Similar Compounds
Oxo(pentadecanoato-O)aluminium can be compared with other similar compounds such as:
Aluminium oxide nanoparticles: These are widely used in catalysis and biomedical applications but differ in their structural properties and reactivity.
Aluminium alkoxide: This compound is used in the production of high-porosity materials and has similar applications in industry.
Aluminium hydrides: These are used in hydrogen storage and have different chemical properties compared to this compound.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable aluminium-oxygen bonds, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
94266-40-7 |
|---|---|
Molecular Formula |
C15H29AlO3 |
Molecular Weight |
284.37 g/mol |
IUPAC Name |
oxoalumanyl pentadecanoate |
InChI |
InChI=1S/C15H30O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;;/h2-14H2,1H3,(H,16,17);;/q;+1;/p-1 |
InChI Key |
VAYOKWHISSVFSI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O[Al]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


